![molecular formula C8H8N4O B1442020 7-Carbohydrazid-Imidazo[1,2-a]pyridin CAS No. 421595-78-0](/img/structure/B1442020.png)

7-Carbohydrazid-Imidazo[1,2-a]pyridin

Übersicht

Beschreibung

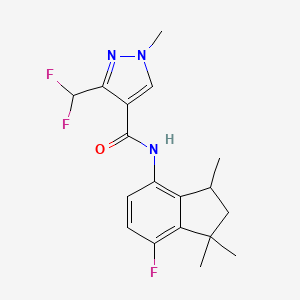

Imidazo[1,2-a]pyridine-7-carbohydrazide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a wide range of applications in medicinal chemistry and is also useful in material science because of its structural character . It is recognized as a “drug prejudice” scaffold due to its vital role as a key construction in drugs and biologically active compounds .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This efficient domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-7-carbohydrazide is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridine-7-carbohydrazide, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions are often used for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-7-carbohydrazide is a solid compound with a molecular weight of 176.18 . It has a boiling point of 258-261°C . The compound is stable under ambient temperature and should be stored in a dry, cool, and well-ventilated place .Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

Derivate des Imidazo[1,2-a]pyridins wurden synthetisiert und auf ihre Antikrebsaktivität getestet . Die Verbindungen wurden an vier Krebszellen (Hep-2, HepG2, MCF-7, A375) und der normalen Vero-Zelle evaluiert. Es wurden signifikante Antikrebsaktivitäten beobachtet und mit dem Standardmedikament Doxorubicin verglichen .

Antituberkulosemittel

Imidazo[1,2-a]Pyridin-Analoga haben eine signifikante Aktivität gegen multiresistente Tuberkulose (MDR-TB) und umfassend resistenten Tuberkulose (XDR-TB) gezeigt . Dies macht sie zu einem vielversprechenden Gerüst für die Entwicklung neuer Antituberkulosemittel .

Organische Synthese

Imidazo[1,2-a]pyridin wirkt als vielseitiges Gerüst in der organischen Synthese . Es wird bei der Synthese komplexer molekularer Strukturen mit einer breiten Palette biologischer Aktivitäten verwendet .

Arzneimittelentwicklung

Imidazo[1,2-a]pyridin wird wegen seiner breiten Anwendungsmöglichkeiten in der medizinischen Chemie als "Drug Prejudice"-Gerüst anerkannt . Es wird aufgrund seiner faszinierenden chemischen Struktur und vielfältigen biologischen Aktivität bei der Entwicklung verschiedener Medikamente eingesetzt .

Entwicklung fluoreszierender Derivate

Die photophysikalischen Eigenschaften neuer fluoreszierender Derivate von Imidazo[1,2-a]pyridin wurden untersucht . Diese fluoreszierenden Derivate können in verschiedenen Anwendungen wie Bioimaging, Sensorik und Optoelektronik verwendet werden .

Katalysator in Mehrkomponentenreaktionen (MCRs)

Derivate des Imidazo[1,2-a]pyridins können unter Verwendung von Iod als Katalysator in Mehrkomponentenreaktionen (MCRs) synthetisiert werden . Diese Methode ist einfach, atomökonomisch und führt zur Bildung komplexer molekularer Strukturen .

Safety and Hazards

The safety information for Imidazo[1,2-a]pyridine-7-carbohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine-7-carbohydrazide and its derivatives have potential for further exploration in medicinal chemistry due to their wide range of biological activities . The development of more efficient synthesis methods and the exploration of new functionalization strategies could also be areas of future research .

Wirkmechanismus

- The primary target of Imidazo[1,2-a]pyridine-7-carbohydrazide is MARK4 protein . MARK4 (Microtubule Affinity-Regulating Kinase 4) plays a crucial role in regulating microtubule dynamics and cellular processes.

- Imidazo[1,2-a]pyridine-7-carbohydrazide affects the NF-kappaB pathway . NF-kappaB is a transcription factor involved in inflammation, immunity, and cell survival.

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridine-7-carbohydrazide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and apoptosis. Additionally, imidazo[1,2-a]pyridine-7-carbohydrazide has been found to bind to specific proteins, altering their function and stability . These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biochemical activity.

Cellular Effects

Imidazo[1,2-a]pyridine-7-carbohydrazide exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, imidazo[1,2-a]pyridine-7-carbohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and the activation of stress response pathways, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of imidazo[1,2-a]pyridine-7-carbohydrazide involves its binding interactions with various biomolecules. The compound has been shown to inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt cell signaling pathways and lead to the induction of apoptosis in cancer cells. Additionally, imidazo[1,2-a]pyridine-7-carbohydrazide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridine-7-carbohydrazide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that imidazo[1,2-a]pyridine-7-carbohydrazide remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . These temporal effects are important considerations for the compound’s use in therapeutic applications.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridine-7-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, imidazo[1,2-a]pyridine-7-carbohydrazide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use, balancing efficacy and safety.

Metabolic Pathways

Imidazo[1,2-a]pyridine-7-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of imidazo[1,2-a]pyridine-7-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, imidazo[1,2-a]pyridine-7-carbohydrazide can bind to plasma proteins, influencing its distribution and bioavailability . These factors are important for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of imidazo[1,2-a]pyridine-7-carbohydrazide plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of imidazo[1,2-a]pyridine-7-carbohydrazide can influence its interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-7-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJBLZXLLRYHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717380 | |

| Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421595-78-0 | |

| Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-7-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)

![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)

![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)